

Spectroscopic Profile of 6-Bromo-2-methoxy-1-naphthaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-2-methoxy-1-naphthaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Bromo-2-methoxy-1-naphthaldehyde**, a key intermediate in various synthetic applications. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines available data for structurally similar compounds with general experimental protocols to offer a predictive and practical resource for researchers.

Chemical Structure and Properties

IUPAC Name: **6-Bromo-2-methoxy-1-naphthaldehyde** Molecular Formula: $C_{12}H_9BrO_2$

Molecular Weight: 265.11 g/mol CAS Number: 247174-18-1[1]

Spectroscopic Data

While a complete set of experimentally verified spectra for **6-Bromo-2-methoxy-1-naphthaldehyde** is not readily available in the public domain, the following tables summarize the expected spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.3	s	-	H-1 (Aldehyde)
~8.0-8.2	d	~8.5	H-8
~7.8-8.0	d	~8.5	H-5
~7.7	dd	~8.5, 1.5	H-7
~7.4	d	~2.0	H-3
~7.2	d	~2.0	H-4
~4.0	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~192	C-1 (C=O)
~160	C-2 (C-OCH ₃)
~138	C-8a
~135	C-4a
~132	C-6 (C-Br)
~130	C-8
~129	C-5
~128	C-7
~125	C-1'
~119	C-4
~105	C-3
~56	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium, Weak	Aldehyde C-H Stretch
~1680-1700	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	Aryl Ether C-O Stretch
~1020	Medium	Methoxy C-O Stretch
~800-850	Strong	C-H Out-of-plane Bending
~600-700	Medium	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
264/266	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
235/237	Medium	[M-CHO] ⁺
220/222	Medium	[M-CHO-CH ₃] ⁺
186	Low	[M-Br] ⁺
157	Low	[M-Br-CHO] ⁺
128	Low	[C ₁₀ H ₈] ⁺ (Naphthalene)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **6-Bromo-2-methoxy-1-naphthaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Parameters:**
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 2 seconds.
- **^{13}C NMR Parameters:**
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation delay: 5 seconds.

- **Data Processing:** Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol:

- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount (1-2 mg) of **6-Bromo-2-methoxy-1-naphthaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- **Background Correction:** Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

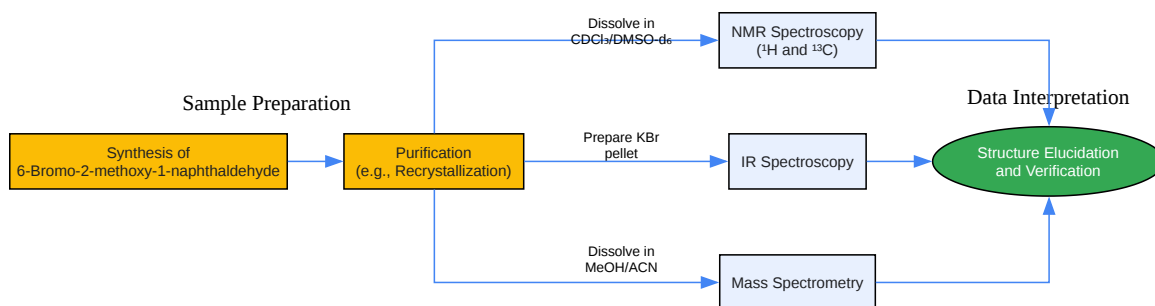
Protocol:

- **Sample Introduction:** Introduce a dilute solution of **6-Bromo-2-methoxy-1-naphthaldehyde** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

- Ionization Method: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
- EI-MS Parameters:
 - Ionization energy: 70 eV.
 - Source temperature: 200-250 °C.
- ESI-MS Parameters:
 - Ionization mode: Positive ion mode.
 - Capillary voltage: 3-4 kV.
 - Nebulizer gas pressure: 20-30 psi.
 - Drying gas flow: 5-10 L/min.
 - Drying gas temperature: 300-350 °C.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **6-Bromo-2-methoxy-1-naphthaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **6-Bromo-2-methoxy-1-naphthaldehyde**.

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References

- 1. cymitquimica.com [cymitquimica.com]
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